2,4-Dichloro-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWXTNUNIXZQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435982 | |

| Record name | 2,4-DICHLORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63124-43-6 | |

| Record name | 2,4-DICHLORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichlorobenzamidine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,4-Dichlorobenzamidine, a halogenated aromatic amidine that has garnered interest within the scientific community. We will delve into its chemical architecture, physicochemical properties, a robust and validated synthesis protocol, and its emerging applications, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries who require a deep, practical understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Profile

2,4-Dichlorobenzamidine is a derivative of benzamidine featuring two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. The core of its reactivity and biological activity lies in the amidine functional group (—C(=NH)NH₂), a strongly basic moiety that is often protonated at physiological pH. This protonation allows it to form salt bridges and engage in hydrogen bonding, which are critical for its interaction with biological targets.

The presence of the dichloro-substituted phenyl ring significantly influences the molecule's lipophilicity, electronic distribution, and metabolic stability. The electron-withdrawing nature of the chlorine atoms acidifies the amidine protons and can impact the molecule's pKa compared to unsubstituted benzamidine.

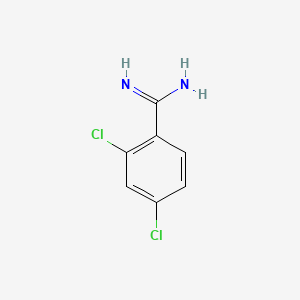

Caption: Chemical structure of 2,4-Dichlorobenzamidine.

Table 1: Physicochemical Properties of 2,4-Dichlorobenzamidine

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₂ | PubChem |

| Molecular Weight | 189.04 g/mol | PubChem |

| IUPAC Name | 2,4-dichlorobenzenecarboximidamide | PubChem |

| CAS Number | 36842-76-5 | PubChem |

| Appearance | White to off-white crystalline solid (as HCl salt) | Inferred from typical benzamidine salts |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol). The hydrochloride salt is expected to have appreciable water solubility. | General chemical knowledge |

| pKa | Estimated to be around 10-11 (for the amidinium ion) | General chemical knowledge |

Synthesis of 2,4-Dichlorobenzamidine Hydrochloride: A Validated Protocol

The most reliable and widely adopted method for the synthesis of aromatic amidines is the Pinner reaction.[1][2] This two-step process begins with the corresponding nitrile, in this case, 2,4-dichlorobenzonitrile, which is a readily available starting material.[3] The Pinner reaction offers high yields and a relatively clean conversion to the desired amidine salt.

Rationale Behind the Pinner Synthesis

The Pinner reaction is favored for several reasons:

-

High Reactivity of the Intermediate: The reaction proceeds through a highly reactive imino ester hydrochloride (Pinner salt) intermediate. This intermediate is readily susceptible to nucleophilic attack by ammonia.

-

Mild Conditions for Ammonolysis: The second step, the conversion of the Pinner salt to the amidine, is typically carried out under mild conditions with alcoholic ammonia, minimizing side reactions.

-

Product Isolation: The final product is isolated as a stable hydrochloride salt, which is often a crystalline solid, facilitating purification by recrystallization.

Caption: Workflow for the Pinner synthesis of 2,4-Dichlorobenzamidine HCl.

Detailed Experimental Protocol

Materials:

-

2,4-Dichlorobenzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride Gas

-

Anhydrous Diethyl Ether

-

Ammonia solution in Ethanol (saturated)

Step 1: Synthesis of Ethyl 2,4-dichlorobenzimidate hydrochloride (Pinner Salt)

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the flask, add 2,4-dichlorobenzonitrile (1 equivalent) and anhydrous ethanol (1.1 equivalents). Cool the mixture to 0°C in an ice bath.

-

HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C. Continue the gas introduction until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Reaction Completion: Seal the flask and allow it to stand at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

-

Isolation of Intermediate: The Pinner salt will precipitate as a white solid. Isolate the solid by filtration, wash with anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum. Note: It is often preferable to use the crude Pinner salt directly in the next step without extensive purification due to its moisture sensitivity.[1]

Step 2: Synthesis of 2,4-Dichlorobenzamidine hydrochloride

-

Ammonolysis: Suspend the crude Ethyl 2,4-dichlorobenzimidate hydrochloride (1 equivalent) in a saturated solution of ammonia in anhydrous ethanol.

-

Reaction: Stir the suspension at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Product Isolation: Upon completion, the ammonium chloride byproduct and the product, 2,4-Dichlorobenzamidine hydrochloride, will be present as solids. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 2,4-Dichlorobenzamidine hydrochloride as a crystalline solid.

Applications in Drug Development and Research

2,4-Dichlorobenzamidine hydrochloride is a valuable building block and a biologically active molecule in its own right, with applications spanning pharmaceuticals, agrochemicals, and material science.[4]

Serine Protease Inhibition

Benzamidine and its substituted derivatives are well-established inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[5] The positively charged amidinium group mimics the side chain of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes, which contains a conserved aspartate residue. This interaction blocks the active site and inhibits the enzyme's proteolytic activity. The 2,4-dichloro substituents can enhance binding affinity through hydrophobic interactions within the active site, potentially leading to increased potency and selectivity.[5]

Caption: Mechanism of serine protease inhibition by 2,4-Dichlorobenzamidine.

Antimicrobial and Agrochemical Research

The unique chemical properties of 2,4-Dichlorobenzamidine make it a key intermediate in the synthesis of novel antimicrobial and agrochemical agents.[4] Its structure can be incorporated into larger molecules to modulate their biological activity, solubility, and stability. In agrochemistry, it may be used in the development of fungicides or herbicides.[4]

Biochemical Assays and Material Science

As a serine protease inhibitor, 2,4-Dichlorobenzamidine is a useful tool in biochemical assays to study enzyme kinetics and to probe the structure and function of these enzymes.[4] In material science, its rigid aromatic structure and reactive functional group make it a candidate for incorporation into novel polymers with specific thermal or electronic properties.[4]

Safety and Handling

2,4-Dichlorobenzamidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. Based on data for the related compound, 2,4-Dichlorobenzamide, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2,4-Dichlorobenzamidine is a synthetically accessible and highly functionalized molecule with significant potential in drug discovery and other scientific disciplines. Its ability to act as a serine protease inhibitor, coupled with its utility as a chemical building block, ensures its continued relevance in both academic and industrial research. The detailed synthesis protocol provided herein offers a reliable pathway for obtaining this compound, enabling further exploration of its chemical and biological properties. As our understanding of the role of serine proteases in disease deepens, the importance of potent and selective inhibitors like 2,4-Dichlorobenzamidine is likely to grow.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 6574-98-7: 2,4-Dichlorobenzonitrile | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating Dichlorinated Benzene Derivatives: A Technical Guide to 2,4-Dichlorobenzamide

Core Physicochemical Properties of 2,4-Dichlorobenzamide

2,4-Dichlorobenzamide is a dichlorinated aromatic compound that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the amide functional group and the substitution pattern of the chlorine atoms on the benzene ring.

| Property | Value | Source |

| CAS Number | 2447-79-2 | [1] |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.02 g/mol | [1] |

| Appearance | Off-white solid powder | [2] |

| IUPAC Name | 2,4-dichlorobenzamide | [1] |

Synthesis of 2,4-Dichlorobenzamide: A Mechanistic Perspective

The synthesis of 2,4-Dichlorobenzamide is most commonly achieved through the hydrolysis of 2,4-dichlorobenzonitrile. This reaction is a classic example of nitrile hydrolysis, which can be catalyzed by either acid or base.

Another viable synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with ammonia.[3] This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion.[3]

The choice of synthetic pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction. For laboratory-scale synthesis, the hydrolysis of the corresponding nitrile is often preferred due to the commercial availability of 2,4-dichlorobenzonitrile.

Caption: Synthetic pathways to 2,4-Dichlorobenzamide.

Applications in Research and Drug Development

2,4-Dichlorobenzamide is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the reactive amide group and the dichlorinated phenyl ring, which can be further functionalized.

A significant application of 2,4-Dichlorobenzamide is in the production of herbicides.[4] It is a precursor in the synthesis of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), a synthetic auxin that targets broadleaf weeds.[4]

In the pharmaceutical industry, the 2,4-dichlorobenzamide scaffold is incorporated into various drug candidates. The chlorine substituents can modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.

Experimental Protocol: Synthesis of N-Substituted 2,4-Dichlorobenzamides

This protocol outlines a general procedure for the synthesis of N-substituted 2,4-dichlorobenzamides, which are of interest in medicinal chemistry for the development of novel therapeutic agents.

Objective: To synthesize an N-substituted 2,4-dichlorobenzamide via amidation of 2,4-dichlorobenzoyl chloride.

Materials:

-

2,4-Dichlorobenzoyl chloride

-

A primary or secondary amine

-

Anhydrous dichloromethane (DCM)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.

-

Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (1.5 equivalents) to the stirred solution.

-

Acyl Chloride Addition: Dissolve 2,4-dichlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of N-substituted 2,4-dichlorobenzamides.

Safety and Handling

2,4-Dichlorobenzamide is classified as a substance that may cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[2] In case of contact, rinse the affected area with plenty of water.[2]

Conclusion

2,4-Dichlorobenzamide is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

The Biological Versatility of 2,4-Dichloro-benzamidine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Dichlorinated Scaffold

In the landscape of medicinal chemistry, the benzamidine moiety is a well-established pharmacophore, renowned for its ability to mimic arginine and interact with the active sites of serine proteases.[1] The strategic addition of halogen atoms to this core structure can profoundly influence its physicochemical properties and biological activity, often enhancing potency and selectivity. This guide delves into the technical intricacies of a particularly compelling derivative: 2,4-Dichloro-benzamidine. While direct, comprehensive research on this specific molecule is emerging, this document synthesizes the available data, draws logical inferences from structurally related compounds, and provides a forward-looking perspective for researchers in drug development. Our exploration will illuminate its potential as a versatile building block for novel therapeutics, particularly in the realms of oncology and infectious diseases.

The Benzamidine Backbone: A Foundation of Protease Inhibition

Benzamidines are reversible, competitive inhibitors of trypsin-like serine proteases.[1] Their efficacy stems from the positively charged amidinium group, which forms a salt bridge with the carboxylate side chain of the conserved aspartate residue at the bottom of the S1 pocket of these enzymes. This interaction, coupled with hydrophobic engagement of the benzene ring within the pocket, anchors the inhibitor and blocks substrate access.

This compound: A Profile of Potentiated Activity

The introduction of two chlorine atoms at the 2 and 4 positions of the benzene ring in this compound significantly alters its electronic and steric profile. This substitution is known to enhance its biological activity, making it a valuable intermediate in the synthesis of anti-infective and anti-cancer agents.[2] It is recognized as a selective inhibitor of certain enzymes, highlighting its potential for targeted therapeutic development.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₂ | PubChem |

| Molecular Weight | 189.05 g/mol | PubChem |

| Appearance | Off-white to pale yellow crystalline powder | Commercial Suppliers |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Commercial Suppliers |

Note: The hydrochloride salt is often used to improve aqueous solubility.

Anticancer Potential: A Mechanistic Hypothesis

While direct studies on the anticancer mechanism of this compound are not extensively published, compelling evidence from structurally related compounds suggests a plausible mode of action. Derivatives of 1-(2,4-dichlorobenzoyl)-4-(benzoyl)thiosemicarbazide have demonstrated potent anticancer activity by inhibiting human DNA topoisomerase II.[3] This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and apoptosis in cancer cells.

Furthermore, a novel bithiophene-fluorobenzamidine compound has shown promising antitumor activity in preclinical models of colorectal cancer.[4] This compound induced both extrinsic and intrinsic apoptotic pathways.[4] Given these findings, it is reasonable to hypothesize that this compound may also exert its anticancer effects through the modulation of key enzymes involved in DNA replication and apoptosis.

Caption: Hypothesized anticancer mechanism of this compound.

Antimicrobial Applications: Targeting Bacterial Processes

The utility of this compound extends to the development of antimicrobial agents.[2] While the specific bacterial targets are not yet fully elucidated, the broader class of benzamidines has shown activity against various pathogens. The 2,4-dichloro substitution likely enhances the interaction of the molecule with bacterial enzymes or other critical cellular components.

For instance, a recently described anti-persister compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), which shares the 2,4-dichlorophenyl moiety, has demonstrated broad-spectrum antibacterial activity.[5] This compound is effective against several clinically relevant pathogens, including antibiotic-resistant strains, and can eradicate biofilms.[5] This suggests that the 2,4-dichloro substitution pattern is a key feature for potent antimicrobial action.

Experimental Protocols: A Guide for the Bench Scientist

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of this compound against a target protease.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the target protease in an appropriate buffer.

-

Prepare a stock solution of a suitable fluorogenic or chromogenic substrate for the protease.

-

Prepare the assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the protease to all wells except for the blank.

-

Incubate the plate at the optimal temperature for the enzyme for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro enzyme inhibition assay.

Future Directions and Concluding Remarks

This compound represents a promising scaffold for the development of novel therapeutics. Its documented role as an intermediate for anti-infective and anticancer agents, combined with the known pharmacology of the benzamidine class, provides a strong rationale for further investigation.[2] Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets of this compound in cancer cells and pathogenic microorganisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound and its derivatives in relevant animal models of disease.

References

- 1. Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats | Bentham Science [eurekaselect.com]

- 5. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of 2,4-Dichloro-benzamidine

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2,4-Dichloro-benzamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule with potential therapeutic applications, suggested by its activity in pharmaceutical research, particularly in the development of novel anti-infective and anti-cancer drugs.[1] As a member of the benzamidine class of compounds, it is structurally poised to interact with a range of biological targets. Benzamidines are well-documented as reversible inhibitors of serine proteases, a large family of enzymes crucial in numerous physiological and pathological processes.[2] This guide provides a comprehensive exploration of the potential therapeutic targets of this compound, with a primary focus on serine proteases. We will delve into the mechanistic rationale for this focus and present a detailed roadmap for the experimental validation of these putative targets. This document is intended to serve as a technical resource for researchers embarking on the characterization of this compound's mechanism of action and the development of its therapeutic potential.

Introduction to this compound: A Molecule of Therapeutic Interest

The benzamidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the side chain of arginine, thereby enabling interaction with the active sites of various enzymes, particularly serine proteases.[2] The addition of two chlorine atoms to the benzene ring of the benzamidine core, as in this compound, is expected to modulate its electronic properties and hydrophobicity, potentially altering its binding affinity and selectivity for its protein targets. While direct studies on the therapeutic targets of this compound are limited, the extensive literature on substituted benzamidines provides a strong foundation for hypothesizing its molecular interactions.[3]

This guide will first explore the most probable therapeutic targets of this compound based on its chemical structure and the known pharmacology of related compounds. Subsequently, we will provide detailed, field-proven experimental protocols to enable researchers to systematically identify and validate these targets.

Putative Therapeutic Targets: The Serine Protease Family

Serine proteases are a class of enzymes that cleave peptide bonds in proteins, a process in which a serine residue in the active site plays a key nucleophilic role. They are involved in a vast array of physiological processes, including blood coagulation, digestion, and immunity. Dysregulation of serine protease activity is implicated in numerous diseases, such as cancer, inflammatory disorders, and cardiovascular diseases, making them attractive targets for therapeutic intervention.

Given that benzamidine and its derivatives are established inhibitors of several serine proteases, including trypsin, thrombin, and plasmin, it is highly probable that this compound also targets members of this enzyme family.[2][3][4] The positively charged amidinium group of the benzamidine moiety is critical for its interaction with the negatively charged aspartate residue in the S1 pocket of many serine proteases.

Conceptual Signaling Pathway of Serine Protease Inhibition

The following diagram illustrates the general mechanism by which a benzamidine derivative, such as this compound, is hypothesized to inhibit a target serine protease, thereby modulating a downstream pathological cascade.

Caption: Hypothesized mechanism of serine protease inhibition by this compound.

Experimental Validation of Therapeutic Targets

The identification and validation of the specific protein targets of this compound are crucial steps in its development as a therapeutic agent. The following sections provide detailed protocols for key experiments designed to achieve this.

In Vitro Enzyme Inhibition Assay

The first step in validating a putative target is to determine if this compound can directly inhibit its enzymatic activity. An in vitro enzyme inhibition assay is a fundamental experiment for this purpose.[5][6]

This protocol provides a general framework for assessing the inhibitory activity of this compound against trypsin, a model serine protease.

Materials:

-

Trypsin (bovine pancreas)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

This compound

-

Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Dissolve trypsin in Tris-HCl buffer to a final concentration of 10 µg/mL.

-

Dissolve BAPNA in DMSO to create a 10 mM stock solution. Further dilute in Tris-HCl buffer to the desired working concentration.

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of the this compound dilutions (or buffer for control) to each well.

-

Add 160 µL of Tris-HCl buffer to each well.

-

Add 20 µL of the trypsin solution to each well to initiate the pre-incubation. Incubate at 37°C for 15 minutes.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the BAPNA solution to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Continue to record the absorbance every minute for 10-15 minutes to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percent inhibition relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Trypsin | To be determined |

| Benzamidine (Control) | Trypsin | ~15-20 |

Affinity Chromatography for Target Identification

To identify the direct binding partners of this compound in a complex biological sample, such as a cell lysate, affinity chromatography is a powerful technique.[7][8][9] This method involves immobilizing the small molecule on a solid support to "pull down" its interacting proteins.[10]

Caption: Workflow for identifying protein targets using affinity chromatography.

Materials:

-

NHS-activated Sepharose beads

-

This compound with a suitable linker for immobilization

-

Cell line of interest (e.g., a cancer cell line)

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (lysis buffer with lower salt concentration)

-

Elution buffer (e.g., high salt buffer or a solution of free this compound)

-

SDS-PAGE gels and reagents

-

Mass spectrometry facility

Procedure:

-

Immobilization of Ligand:

-

Couple the this compound derivative to the NHS-activated Sepharose beads according to the manufacturer's instructions.

-

Block any remaining active groups on the beads.

-

-

Preparation of Cell Lysate:

-

Culture and harvest the cells.

-

Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

-

-

Affinity Pull-down:

-

Incubate the clarified cell lysate with the this compound-coupled beads (and control beads without the ligand) for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins from the beads using the elution buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

-

Excise protein bands that are unique to the this compound pull-down and identify them by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[11][12] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[13][14]

Caption: Workflow for confirming target engagement using CETSA.

Materials:

-

Cell line expressing the putative target protein

-

This compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibody specific to the target protein

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at various concentrations or with a vehicle control for a defined period.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

-

Protein Detection:

-

Quantify the total protein concentration in the soluble fractions.

-

Analyze equal amounts of protein from each sample by Western blotting using an antibody against the putative target protein.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the relative amount of soluble target protein as a function of temperature for both the treated and untreated samples to generate melting curves. A shift in the melting curve indicates ligand binding.

-

Conclusion and Future Directions

While the direct therapeutic targets of this compound remain to be definitively elucidated, its chemical structure strongly suggests an interaction with serine proteases. This guide has provided a scientifically grounded hypothesis for its mechanism of action and a detailed set of experimental protocols for the identification and validation of its molecular targets. The successful application of these methodologies will not only illuminate the pharmacological profile of this compound but also pave the way for its potential development as a novel therapeutic agent for a range of diseases. Future studies should focus on a broader screening against a panel of serine proteases and other potential target classes, followed by in vivo studies to assess the therapeutic efficacy and safety of this promising compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.biobide.com [blog.biobide.com]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. conductscience.com [conductscience.com]

- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 10. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 14. news-medical.net [news-medical.net]

2,4-Dichloro-benzamidine mechanism of action studies

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,4-Dichloro-benzamidine

Preamble: Charting Unexplored Territory

To our fellow researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the very lifeblood of therapeutic innovation. The compound at the center of this guide, this compound, represents a fascinating yet largely uncharacterized molecule. A survey of the current scientific literature reveals a conspicuous absence of dedicated mechanism of action (MoA) studies for this specific compound. This guide, therefore, is not a retrospective summary of established facts. Instead, it is a forward-looking strategic manual, a detailed experimental roadmap designed to empower you to systematically uncover the biological activity and molecular targets of this compound.

Drawing upon established principles of pharmacology and leveraging insights from structurally related compounds, we will construct a logical, multi-phased research plan. This document will serve as your comprehensive guide, from initial hypothesis generation to detailed protocol execution and data interpretation.

Structural and Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the bedrock of any MoA investigation. The structure of this compound, presented below, reveals key features that inform our initial hypotheses.

-

Chemical Structure: C7H6Cl2N2

-

Key Features:

-

A benzene ring substituted with two chlorine atoms at the 2 and 4 positions. This halogenation pattern is known to influence metabolic stability, lipophilicity, and binding interactions.

-

An amidine functional group (-C(=NH)NH2). Amidines are strongly basic and are often protonated at physiological pH.[1] This basicity is a critical determinant of its potential interactions with biological targets, particularly enzymes with acidic residues in their active sites.[2]

-

The strong basicity of the amidine group suggests that this compound will be hydrophilic and may have limited passive diffusion across cell membranes.[1] This has implications for its bioavailability and suggests that it may act on extracellular targets or require active transport.

Hypothesized Mechanisms of Action Based on Structural Analogs

In the absence of direct evidence, we can formulate plausible hypotheses by examining the known activities of structurally similar molecules.

Analogy to Dichlorinated Aromatic Compounds (e.g., 2,4-Dichlorophenoxyacetic acid - 2,4-D)

The 2,4-dichlorophenyl moiety is a common feature in various bioactive compounds, most notably the herbicide 2,4-D.[3] While the functional groups differ significantly, the shared chlorinated aromatic ring warrants consideration of similar biological effects or off-target toxicities.

-

Hypothesis 2.1.1: Endocrine Disruption. 2,4-D has been shown to affect thyroid hormone levels in animal studies.[4] It is plausible that this compound could interact with hormone receptors or enzymes involved in hormone metabolism.

-

Hypothesis 2.1.2: Cellular Stress and Apoptosis. Exposure to 2,4-D can induce oxidative stress and apoptosis in mammalian cells, including pancreatic β-cells.[5] This effect is linked to the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinases (e.g., JNK, p38) and AMPKα.[5]

-

Hypothesis 2.1.3: Neurotoxicity. At high doses, 2,4-D exhibits neurotoxic effects.[6][7] Studies have shown it can disrupt the cytoskeleton of cultured neurons.[6]

Analogy to Bioactive Amidines

The amidine group is a known pharmacophore present in a variety of therapeutic agents, often acting as a bioisostere for a guanidine group.[8][9]

-

Hypothesis 2.2.1: Enzyme Inhibition. Amidines are well-documented inhibitors of serine proteases, such as trypsin and thrombin, where the protonated amidine group forms a salt bridge with an aspartate residue in the S1 pocket of the enzyme.[2] Other enzymes, such as Factor Xa, are also targets for amidine-containing inhibitors.[10]

-

Hypothesis 2.2.2: Antimicrobial Activity. Numerous heterocyclic compounds containing an amidine moiety have demonstrated potent antibacterial and antifungal properties.[2]

-

Hypothesis 2.2.3: Receptor Modulation. Amidine derivatives have been synthesized and evaluated as agonists for muscarinic receptors.[11]

A Phased Experimental Workflow for MoA Elucidation

We propose a systematic, three-phase approach to investigate the MoA of this compound. This workflow is designed to be resource-efficient, starting with broad screening and progressively focusing on the most promising leads.

Caption: A three-phase workflow for MoA elucidation.

Phase 1: Target Identification and Initial Screening

The goal of this phase is to cast a wide net to identify any biological activity of this compound.

3.1.1 In Silico Screening

-

Rationale: To computationally predict potential binding partners based on structural similarity to known ligands and docking simulations. This is a cost-effective first step to prioritize experimental screening.

-

Methodology:

-

Construct a virtual library of potential targets, including serine proteases (trypsin, thrombin, Factor Xa), muscarinic receptors, and enzymes involved in steroidogenesis.

-

Perform molecular docking of this compound into the active/binding sites of these proteins.

-

Rank potential targets based on docking scores and analysis of binding interactions.

-

3.1.2 Broad Phenotypic Screening

-

Rationale: To determine if the compound has any effect on cell viability, proliferation, or morphology in a variety of cell lines.

-

Methodology:

-

Select a diverse panel of cell lines (e.g., a cancer cell line panel like the NCI-60, a neuronal cell line like SH-SY5Y, a pancreatic β-cell line like RIN-m5F, and a kidney cell line like HEK293).

-

Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or CellTiter-Glo assay.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

3.1.3 Enzyme Inhibition Screening

-

Rationale: To directly test the hypothesis that this compound is an enzyme inhibitor, particularly of proteases.[12][13]

-

Methodology:

-

Utilize a commercial enzyme inhibition screening service or set up in-house assays for a panel of enzymes, prioritizing serine proteases.

-

Perform single-point inhibition assays at a high concentration (e.g., 10 µM) of this compound.

-

For any "hits" (e.g., >50% inhibition), perform a dose-response curve to determine the IC50 value.

-

Phase 2: Target Validation and Cellular Pathway Analysis

If Phase 1 yields a promising lead (e.g., potent cytotoxicity in a specific cell line or inhibition of a particular enzyme), this phase aims to validate the target and elucidate the downstream cellular effects.

3.2.1 Detailed Enzyme Kinetics

-

Rationale: If an enzyme target is identified, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Protocol: See Section 4.1 for a detailed protocol.

3.2.2 Cellular Thermal Shift Assay (CETSA)

-

Rationale: To confirm target engagement in a cellular context. Ligand binding stabilizes a protein, leading to a higher melting temperature.

-

Methodology:

-

Treat intact cells with this compound.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Separate soluble from aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blot for the putative target protein. A shift in the melting curve in the presence of the compound indicates binding.

-

3.2.3 Investigation of Apoptosis and Oxidative Stress

-

Rationale: Drawing from the known effects of 2,4-D, if cytotoxicity is observed, it is important to investigate the underlying mechanism.[5]

-

Protocol: See Section 4.2 for a detailed workflow.

Caption: Workflow for investigating apoptosis and oxidative stress.

Phase 3: In Vivo Model Confirmation

-

Rationale: To determine if the MoA identified in vitro is relevant in a whole organism.

-

Methodology:

-

Select an appropriate animal model (e.g., a mouse xenograft model if anticancer activity is found, or a toxicity model if that is the primary effect).

-

Administer this compound and monitor for the expected phenotype.

-

Conduct PK/PD studies to correlate drug exposure with the biological effect.

-

Analyze tissues for target engagement and downstream biomarkers identified in Phase 2.

-

Detailed Experimental Protocols

Protocol: Determining Enzyme Inhibition Kinetics

This protocol is designed to determine the IC50 and mode of inhibition for an enzyme target identified in the initial screen.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Assay buffer

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

IC50 Determination: a. Prepare a serial dilution of this compound in assay buffer (e.g., 100 µM to 1 nM). b. In a 96-well plate, add the enzyme and the inhibitor dilutions. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the substrate. d. Monitor the reaction progress (e.g., absorbance or fluorescence) over time using a plate reader. e. Calculate the initial reaction velocity for each inhibitor concentration. f. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

Mode of Inhibition Study (Michaelis-Menten Kinetics): a. Perform the enzyme assay as above, but vary the substrate concentration while using fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50). b. Calculate the initial velocities for each combination of substrate and inhibitor concentration. c. Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). d. Analyze the plot to determine the mode of inhibition:

- Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

- Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

- Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Protocol: Investigating Cell Death Mechanism

This workflow is used if the phenotypic screen reveals cytotoxic activity.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Reagents for apoptosis and oxidative stress assays (e.g., Annexin V-FITC/PI, DCFDA, JC-1, Caspase-Glo 3/7)

-

Flow cytometer

-

Luminometer/Fluorometer

Procedure:

-

Annexin V/PI Staining for Apoptosis vs. Necrosis: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat cells with this compound at its IC50 concentration for 24 hours. c. Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. d. Analyze by flow cytometry. (Annexin V+/PI- = early apoptosis; Annexin V+/PI+ = late apoptosis/necrosis; Annexin V-/PI+ = necrosis).

-

Measurement of Reactive Oxygen Species (ROS): a. Seed cells in a black, clear-bottom 96-well plate. b. Treat cells with this compound for various time points (e.g., 1, 3, 6, 12 hours). c. Load cells with DCFDA dye. d. Measure fluorescence using a plate reader. An increase in fluorescence indicates ROS production.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm): a. Treat cells as in step 1b. b. Stain cells with JC-1 dye. Healthy cells will accumulate the dye in mitochondria, forming aggregates that fluoresce red. In apoptotic cells with low ΔΨm, the dye remains in the cytoplasm as monomers and fluoresces green. c. Analyze by flow cytometry or fluorescence microscopy.

-

Caspase Activity Assay: a. Seed cells in a white-walled 96-well plate. b. Treat cells with this compound for 12-24 hours. c. Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo 3/7). d. Measure luminescence. An increase in luminescence indicates caspase activation.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Results from Phenotypic and Enzyme Screening

| Assay Type | Target | Result |

| Phenotypic Screen | Pancreatic β-cell line (RIN-m5F) | GI50 = 5.2 µM |

| Phenotypic Screen | Kidney cell line (HEK293) | GI50 = 8.7 µM |

| Phenotypic Screen | Neuronal cell line (SH-SY5Y) | GI50 > 100 µM |

| Enzyme Screen | Trypsin | IC50 = 1.5 µM |

| Enzyme Screen | Factor Xa | IC50 = 25 µM |

| Enzyme Screen | Chymotrypsin | IC50 > 100 µM |

Interpretation: The hypothetical data in Table 1 would suggest that this compound has moderate, somewhat selective cytotoxic activity against pancreatic and kidney cells. It also shows potent inhibition of trypsin. This would lead to a focused investigation into whether trypsin inhibition is the cause of the observed cytotoxicity or if it is a separate activity. The known toxicity of 2,4-D to kidney and pancreas lends credence to the cytotoxicity findings.[4][5][14]

Conclusion

While the mechanism of action of this compound is currently unknown, a systematic and logical approach can effectively bridge this knowledge gap. By leveraging insights from structurally related compounds to form testable hypotheses and employing a phased experimental workflow, researchers can efficiently identify biological targets, elucidate cellular pathways, and ultimately define the pharmacological profile of this novel compound. The workflows and protocols outlined in this guide provide a robust framework for this scientific endeavor.

References

- 1. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-D Fact Sheet [npic.orst.edu]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of 2,4-dichlorophenoxyacetic acid (2,4-D) epidemiology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.uni-luebeck.de [research.uni-luebeck.de]

- 10. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists [scholars.utoledo.edu]

- 12. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4-D Technical Fact Sheet [npic.orst.edu]

Spectroscopic Characterization of 2,4-Dichlorobenzamidine: An In-depth Technical Guide

Introduction: The Significance of 2,4-Dichlorobenzamidine and its Spectroscopic Fingerprint

2,4-Dichlorobenzamidine is a halogenated aromatic compound belonging to the benzamidine class of molecules. Benzamidines are recognized for their role as bioisosteres of guanidines and are pivotal structural motifs in medicinal chemistry, often investigated for their potential as enzyme inhibitors, particularly targeting proteases. The precise characterization of such molecules is fundamental to drug discovery and development, ensuring structural integrity, purity, and a thorough understanding of their chemical properties.

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichlorobenzamidine. Due to the limited availability of published spectra for this specific molecule, this guide will leverage the detailed spectroscopic analysis of its close structural analog, 2,4-Dichlorobenzamide. By understanding the spectral features of the amide, we can make well-supported predictions for the corresponding amidine, highlighting the key differences and the underlying chemical principles. This comparative approach offers valuable insights for researchers working with this class of compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining high-quality NMR data for aromatic compounds like 2,4-Dichlorobenzamide is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides and amidines due to its ability to solubilize polar compounds and the downfield shift of the residual solvent peak, which avoids overlap with analyte signals.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic proton signals.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

An In-Depth Technical Guide to 2,4-Dichloro-benzamidine Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2,4-dichloro-benzamidine derivatives and their analogues for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the rationale behind experimental design, the inherent logic of the presented protocols, and the structure-activity relationships that govern the therapeutic potential of this chemical scaffold.

Introduction: The Strategic Importance of the Dichlorinated Benzamidine Core

Benzamidine and its derivatives have long been a focal point in medicinal chemistry, primarily recognized for their ability to act as competitive inhibitors of serine proteases.[1][2] The core benzamidine structure, with its positively charged amidinium group, effectively mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of many serine proteases.[1] The strategic placement of two chlorine atoms on the phenyl ring, specifically at the 2 and 4 positions, significantly modulates the electronic and steric properties of the molecule. This halogenation can enhance binding affinity, improve metabolic stability, and confer novel biological activities, making this compound a promising scaffold for the development of targeted therapeutics.[3][4] This guide will explore the synthesis, biological evaluation, and future prospects of this intriguing class of compounds. 2,4-Dichlorobenzamidine hydrochloride is a versatile compound used in pharmaceutical research and development, particularly in the creation of new anti-infective and anti-cancer drugs.[5]

Synthetic Strategies: From Precursors to Bioactive Molecules

The synthesis of this compound and its derivatives can be approached through several established chemical routes, starting from commercially available precursors like 2,4-dichlorobenzoyl chloride or 2,4-dichlorobenzaldehyde.

A common pathway to N-substituted 2,4-dichlorobenzamides involves the acylation of a primary or secondary amine with 2,4-dichlorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of the parent this compound, a multi-step process starting from 2,4-dichlorobenzaldehyde is often employed. This involves the formation of an oxime, followed by reduction or other chemical transformations to yield the final amidine.[6]

General Synthetic Workflow:

Caption: General synthetic routes to this compound and its N-substituted analogues.

Biological Activities and Underlying Mechanisms of Action

The biological activities of this compound derivatives are diverse, with the most prominent being their role as serine protease inhibitors and their potential as antimicrobial agents. The halogenation pattern is crucial for these activities.[3][4]

Serine Protease Inhibition: A Primary Mode of Action

Benzamidine derivatives are well-documented competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1][2][7] The positively charged amidine group interacts with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes, while the dichlorinated phenyl ring can engage in hydrophobic and van der Waals interactions with the surrounding amino acid residues.

The structure-activity relationship (SAR) for benzamidine derivatives as serine protease inhibitors suggests that the nature and position of substituents on the phenyl ring significantly influence both potency and selectivity.[1] While specific Ki or IC50 values for this compound against a wide range of serine proteases are not extensively reported in the literature, the known inhibitory profile of other halogenated benzamidines suggests that the 2,4-dichloro substitution pattern likely confers a unique inhibitory profile.

Potential Signaling Pathways Modulated by Serine Protease Inhibition

Serine proteases are integral to a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression. By inhibiting these enzymes, this compound derivatives could potentially modulate these pathways. For instance, inhibition of thrombin would have anticoagulant effects, while inhibition of plasmin could impact fibrinolysis and tissue remodeling.

Caption: Postulated mechanism of action via serine protease inhibition.

Antimicrobial and Anticancer Potential

The presence of halogens in a molecular scaffold is known to often enhance antimicrobial activity.[4] Halogenated compounds can act through various mechanisms, including disruption of cell membranes, inhibition of essential enzymes, and induction of oxidative stress.[8] While the precise antimicrobial mechanism of this compound is not fully elucidated, it is plausible that it involves one or more of these halogen-mediated effects.

Furthermore, some benzamide derivatives have shown promise as anticancer agents.[9][10] Their mechanisms can be varied, including the inhibition of histone deacetylases (HDACs) or other enzymes crucial for cancer cell survival and proliferation. The cytotoxic effects of novel benzamide derivatives have been demonstrated in various cancer cell lines, suggesting that this compound analogues warrant investigation for their potential as anticancer therapeutics.[10][11]

Experimental Protocols for Evaluation

To rigorously assess the therapeutic potential of novel this compound derivatives, a series of well-defined in vitro assays are essential. The following protocols provide a framework for the initial biological characterization of these compounds.

In Vitro Serine Protease Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a model serine protease, such as trypsin.

Principle: The assay measures the residual activity of the protease in the presence of the inhibitor by monitoring the cleavage of a chromogenic or fluorogenic substrate.

Materials:

-

Serine protease (e.g., trypsin)

-

Chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add increasing concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

-

Add the serine protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Immediately monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assessment using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound derivatives on a selected cell line.[12][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cell line (e.g., a cancer cell line or a normal cell line for toxicity assessment)

-

Cell culture medium and supplements

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation

The following table provides a template for summarizing the biological data obtained for a series of this compound analogues.

| Compound ID | Structure | Serine Protease Inhibition (IC50, µM) | Cytotoxicity (IC50, µM) |

| Parent Compound | This compound | Data to be determined | Data to be determined |

| Analogue 1 | Specify modification | Data to be determined | Data to be determined |

| Analogue 2 | Specify modification | Data to be determined | Data to be determined |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent ability to inhibit serine proteases, combined with the enhanced biological activity often conferred by halogenation, suggests a broad range of potential applications, from anti-infectives to anticancer drugs.

Future research should focus on a systematic exploration of the structure-activity relationships of this compound derivatives. This includes the synthesis and screening of a diverse library of analogues to identify compounds with high potency and selectivity for specific serine proteases or other biological targets. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular interactions and signaling pathways modulated by these compounds. The protocols and conceptual framework provided in this guide offer a robust foundation for these future investigations, paving the way for the potential clinical translation of this important class of molecules.

References

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,4-DICHLOROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. clyte.tech [clyte.tech]

Preamble: A Methodological Framework for Modeling Halogenated Benzamidines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamidine moiety is a privileged scaffold in medicinal chemistry, frequently identified as a key binding motif in inhibitors of enzymes such as serine proteases. 2,4-Dichloro-benzamidine, with its specific halogenation pattern, presents both a compelling subject for investigation and a significant challenge for standard in silico modeling techniques. The presence of chlorine atoms necessitates a nuanced approach to accurately capture the physics of its interactions, particularly the phenomenon of halogen bonding.

While specific, peer-reviewed studies focusing exclusively on the computational modeling of this compound are not prevalent in public literature, the methodologies for handling such halogenated ligands are well-established. This guide, therefore, serves as a comprehensive, field-proven protocol for the in silico characterization of this compound and related halogenated small molecules. We will proceed by using a well-characterized target for benzamidine derivatives, human thrombin, as a representative case study to provide a robust and transferable workflow.

This document is structured to guide the user from foundational principles and system preparation through to advanced, quantitative analysis, providing not just the steps, but the critical reasoning behind each methodological choice.

Section 1: The Challenge and Importance of Modeling Halogenated Ligands

The introduction of halogen atoms to a drug candidate can significantly enhance its binding affinity, selectivity, and pharmacokinetic properties. This is often due to their ability to form halogen bonds—a highly directional, non-covalent interaction between the halogen atom and an electronegative atom like oxygen or nitrogen.[1] This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential opposite the covalent bond, known as a "sigma hole".[2][3]

Standard molecular mechanics force fields, which often represent atoms as simple point charges, can fail to capture this effect, as they typically assign a net negative charge to the halogen.[1][4] This can lead to the incorrect prediction of repulsive forces where there should be an attractive interaction, rendering simulation results unreliable. Therefore, the cornerstone of accurately modeling compounds like this compound is the use of a force field specifically parameterized to account for the sigma hole, a central focus of this guide.

Section 2: The End-to-End In Silico Workflow

A successful computational study of ligand-protein interactions follows a multi-stage pipeline. Each stage builds upon the last, progressively refining our understanding of the binding event from a static prediction to a dynamic, solvated system. The overall workflow is designed to ensure that the computational expense of later stages, like molecular dynamics and free energy calculations, is justified by rigorous preparation and initial assessment.

Section 3: Target Selection and System Preparation

The choice of a biological target is the first critical step. Benzamidines are well-known inhibitors of serine proteases due to their ability to mimic the guanidinium group of arginine. Human α-thrombin, a key enzyme in the coagulation cascade, serves as an excellent and clinically relevant target.

Protocol 3.1: Protein Structure Preparation

The quality of the initial protein structure directly impacts the reliability of all subsequent steps. The goal is to obtain a clean, chemically correct, and energy-minimized structure.

-

Obtain Crystal Structure: Download the crystal structure of human α-thrombin in complex with a relevant ligand from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2ZFF, which contains a halogenated ligand, providing a good starting point.[1]

-

Initial Cleanup: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

-

Remove all non-essential molecules, including water, ions, and co-solvents. Retain the protein chain(s) of interest.

-

Inspect the structure for missing residues or heavy atoms. If significant portions are missing, consider a different crystal structure or use homology modeling tools.[5]

-

-

Add Hydrogens and Assign Protonation States: Proteins in the PDB typically lack hydrogen atoms. Use a built-in tool (e.g., Chimera's AddH functionality) to add hydrogens. It is crucial to correctly predict the protonation states of titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4).

-

Energy Minimization: Perform a brief energy minimization of the protein structure using a molecular mechanics force field (e.g., AMBER or CHARMM).[6][7] This step relieves any steric clashes or unfavorable geometries introduced during the preparation process. Save the cleaned, prepared protein structure as a new PDB file.

Section 4: Ligand Parameterization for Halogen Bonding

This is the most critical phase for accurately modeling this compound. We will use the CHARMM General Force Field (CGenFF), which has been explicitly extended to handle halogen bonds by incorporating a positively charged virtual particle to represent the sigma hole.[1][4]

Protocol 4.1: Generating Ligand Topology with CGenFF

-

Prepare Ligand Structure: Using chemical drawing software (e.g., ChemDraw, Avogadro), create the 2D structure of this compound. Convert this to a 3D structure and save it in a suitable format like MOL2 or SDF. Ensure that the initial 3D geometry is reasonable.[8]

-

Submit to CGenFF Server: Upload the ligand's MOL2 file to the public CGenFF server.[9] The server will perform an analogy-based assignment of parameters and charges.

-

Interpret CGenFF Output: The server returns a stream file (.str) containing the ligand's topology and parameters. Crucially, it also provides "penalty scores" for each parameter. High penalty scores (>50) indicate that the assigned parameter is a poor analogy and may require manual refinement, a process that is beyond the scope of this guide but is detailed in specialized literature.[3][10] For this compound, the server should correctly identify the halogenated phenyl group and apply the appropriate model including the virtual site.

-

Convert for GROMACS: The output stream file is in CHARMM format. Use a script (such as the cgenff_charmm2gmx.py script provided with many GROMACS tutorials) to convert this file into GROMACS-compatible topology (.itp) and coordinate (.gro or .pdb) files.[11]

Section 5: Molecular Docking for Initial Pose Generation

Molecular docking serves as a rapid computational screen to predict the preferred binding orientation of the ligand within the protein's active site.[12] This provides a crucial starting point for the more computationally intensive MD simulations. We will use AutoDock Vina, a widely adopted and validated docking program.

Protocol 5.1: Predicting Binding Pose with AutoDock Vina

-

Prepare Receptor and Ligand:

-

Convert the prepared protein PDB file to the PDBQT format using AutoDock Tools. This involves adding Gasteiger charges and defining atom types.

-

Convert the parameterized ligand structure to the PDBQT format, defining its rotatable bonds.

-

-

Define the Search Space (Grid Box):

-

Identify the active site of thrombin. This can be done by observing the binding site of the co-crystallized ligand in the original PDB file (2ZFF).

-

In AutoDock Tools, define a grid box that encompasses the entire binding pocket. The size and center of this box are critical parameters.[12] A typical size might be 25x25x25 Ångströms.

-

-

Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, as well as the coordinates for the center and size of the grid box.[13]

-

Run Vina and Analyze Results:

-

Execute Vina from the command line, pointing to the configuration file.

-

Vina will output a PDBQT file containing several predicted binding modes (typically 9), ranked by their binding affinity score (in kcal/mol).

-

Visualize the output poses in PyMOL or Chimera. The top-ranked pose is often, but not always, the most plausible one. Select the pose that exhibits chemically sensible interactions (e.g., the benzamidine group forming salt bridges in the S1 pocket of thrombin) for the next stage.

-

| Parameter | Value | Description |

| Binding Affinity (Mode 1) | -8.5 kcal/mol | Predicted binding energy for the top-ranked pose. |

| RMSD from Native (lower bound) | 1.2 Å | Root Mean Square Deviation from the crystallographic ligand pose. |

| Key Interactions | Salt Bridge, Halogen Bond | The amidine group forms a salt bridge with ASP189; a chlorine atom forms a potential halogen bond with a backbone carbonyl. |

| Table 1: Hypothetical docking results for this compound with Human Thrombin. |

Section 6: Molecular Dynamics (MD) Simulations for Stability Assessment

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex in a simulated physiological environment.[14][15] This allows us to assess the stability of the docked pose and observe the evolution of key interactions over time. We will use GROMACS, a high-performance MD engine.[9][11]

Protocol 6.1: GROMACS System Setup and Equilibration

-

Combine Protein and Ligand: Merge the coordinate files of the prepared protein and the selected docked ligand pose. Combine their topologies by creating a master topology file (topol.top) that includes the protein force field and references the ligand's .itp file.[8][9]

-

Create Simulation Box and Solvate: Use GROMACS tools (gmx editconf and gmx solvate) to place the complex in a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a pre-equilibrated water model (e.g., TIP3P).

-

Add Ions: The system likely has a net charge. Use gmx genion to add counter-ions (e.g., Na+ or Cl-) to neutralize the system and achieve a desired ionic concentration (e.g., 0.15 M to mimic physiological conditions).

-

Energy Minimization: Run a steeplechase descent energy minimization to remove any steric clashes between the complex, water, and ions.

-

Equilibration: Perform a two-stage equilibration process.[9]

-